2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
The compound 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a thienopyrimidine-thiadiazole hybrid characterized by:
- A thieno[3,2-d]pyrimidine core with a 2-methoxyethyl substituent at the 3-position and a methyl group at the 6-position.
- A thioacetamide linker connecting the core to a 5-methyl-1,3,4-thiadiazol-2-yl group.
Properties
IUPAC Name |
2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S3/c1-8-6-10-12(25-8)13(22)20(4-5-23-3)15(16-10)24-7-11(21)17-14-19-18-9(2)26-14/h8H,4-7H2,1-3H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVXTJSWSXMPAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NN=C(S3)C)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has garnered attention in pharmacological research due to its potential therapeutic applications. This article examines its biological activity based on available research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thieno[3,2-d]pyrimidine core : This heterocyclic structure is known for various biological activities.
- Thioether linkage : Enhances lipophilicity and may influence bioavailability.
- Thiadiazole moiety : Associated with antimicrobial and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:
- In vitro studies have shown that related thieno[3,2-d]pyrimidines possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The structural components of this compound suggest potential anticancer properties:
- Mechanism of Action : Compounds containing thiadiazole and thieno derivatives have been reported to inhibit cell proliferation and induce apoptosis in cancer cell lines .
Neuroprotective Effects
The enhancement of potassium chloride cotransporter 2 (KCC2) expression by similar compounds indicates neuroprotective potential:
- KCC2 Role : KCC2 is crucial for maintaining chloride homeostasis in neurons. Deficiency is linked to neurological disorders .
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the thiadiazole moiety may inhibit specific enzymes involved in tumor progression.
- Receptor Interaction : The compound may interact with receptors implicated in inflammation and pain pathways, leading to reduced symptoms in inflammatory conditions.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for modifying the compound’s polarity and biological activity.
Reaction Conditions :
-
Acidic Hydrolysis : 6M HCl, reflux (4–6 hours)
-
Basic Hydrolysis : 1M NaOH, 60°C (2 hours)
| Starting Material | Conditions | Product | Yield |
|---|---|---|---|
| Acetamide derivative | 1M NaOH, 60°C | Carboxylic acid | 75–85% |
Thioether Oxidation
The thioether (-S-) linkage in the thioacetamide bridge can be oxidized to sulfoxide (-SO-) or sulfone (-SO₂-) groups using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
Reaction Conditions :
-
Oxidation to Sulfone : 30% H₂O₂, acetic acid, 50°C (3 hours)
-
Selective Sulfoxide Formation : mCPBA, dichloromethane, 0°C → RT (1 hour)
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| H₂O₂ | Sulfone | Complete |
| mCPBA | Sulfoxide | >90% |
Nucleophilic Substitution at the Thiadiazole Ring
The 5-methyl-1,3,4-thiadiazol-2-yl group participates in nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms. For example, alkylation or arylation can occur under mild basic conditions.
Example Reaction :
-
Alkylation : Reaction with methyl iodide in DMF, K₂CO₃, 50°C (2 hours)
| Substrate | Reagent | Product | Yield |
|---|---|---|---|
| Thiadiazole derivative | CH₃I | S-Methylated thiadiazole | 60–70% |
Ring-Opening Reactions of the Thieno[3,2-d]pyrimidin Core
The thieno[3,2-d]pyrimidin ring system can undergo ring-opening under strongly acidic or reducing conditions. For instance, treatment with hydrazine selectively cleaves the pyrimidine ring.
Reaction Conditions :
-
Hydrazinolysis : Hydrazine hydrate, ethanol, reflux (8 hours)
| Reagent | Product | Application |
|---|---|---|
| NH₂NH₂·H₂O | Thiophene-2,3-diamine derivative | Intermediate for fused rings |
Acylation of the Methoxyethyl Side Chain
The 2-methoxyethyl substituent on the pyrimidine ring can be acylated using anhydrides or acyl chlorides.
Example Reaction :
| Reagent | Product | Yield |
|---|---|---|
| (CH₃CO)₂O | Acetylated methoxyethyl derivative | 80–85% |
Cross-Coupling Reactions
The thieno[3,2-d]pyrimidin core supports palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the C-2 or C-6 positions, enabling diversification of the scaffold.
Reaction Conditions :
| Position | Boron Reagent | Product | Yield |
|---|---|---|---|
| C-2 | PhB(OH)₂ | Biaryl-substituted analog | 65% |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Acidic Conditions (pH 2) : Degradation via thioether oxidation and acetamide hydrolysis (<24 hours)
-
Neutral Conditions (pH 7.4) : Stable for >72 hours
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
*Estimated based on molecular formula C₁₈H₂₀N₄O₃S₃.
Key Observations:
Substituent Effects on Solubility :
- The 2-methoxyethyl group in the target compound introduces polarity, improving aqueous solubility compared to bulky aryl (e.g., benzyl ) or lipophilic (e.g., 4-methoxyphenyl ) substituents.
- The 5-methyl on the thiadiazole enhances metabolic stability over unsubstituted heterocycles (e.g., thiazol-2-yl ), reducing susceptibility to oxidative degradation .
Bioactivity Implications :
Critical Analysis:
- The target compound’s synthesis likely follows a nucleophilic substitution strategy, leveraging the reactivity of the thiol group in the thienopyrimidine core .
- The use of triethylamine in acetonitrile (as in ) is a common approach to deprotonate thiols and drive the reaction to completion.
Physicochemical and ADMET Properties
Table 3: Predicted Properties vs. Analogs
Rationale:
- The 2-methoxyethyl group reduces LogP compared to aryl substituents, aligning with improved solubility.
- The 5-methyl-thiadiazole mitigates CYP-mediated metabolism, a common issue in thiazole analogs .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: To enhance synthesis efficiency, employ Design of Experiments (DOE) principles to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, use fractional factorial designs to identify critical factors affecting yield, followed by response surface methodology for optimization . Evidence from thiadiazole and pyrimidine synthesis (e.g., reflux conditions, TLC monitoring, and recrystallization protocols) can guide solvent selection (e.g., triethylamine for nucleophilic substitution) and purification steps .
Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?
Methodological Answer: Combine High-Resolution Mass Spectrometry (HRMS) for molecular weight validation, ¹H/¹³C NMR for regiochemical confirmation (e.g., distinguishing thioether vs. oxo groups), and FT-IR to verify functional groups (e.g., C=O stretch at ~1700 cm⁻¹). For crystalline samples, X-ray diffraction resolves stereochemical ambiguities. Cross-reference spectral data with structurally analogous thienopyrimidines and thiadiazoles .
Q. How can solubility and stability be assessed for in vitro assays?
Methodological Answer: Use HPLC-UV to quantify solubility in DMSO/PBS mixtures and monitor degradation under physiological pH (4–8) and temperature (37°C). For stability, conduct accelerated stress testing (e.g., exposure to light, heat, or oxidizing agents) and track decomposition via LC-MS .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?
Methodological Answer: Apply Density Functional Theory (DFT) to model electronic properties (e.g., HOMO/LUMO energies) and simulate nucleophilic/electrophilic sites. Pair with molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to enzymes like kinases or HDACs. Validate predictions using IC₅₀ assays and SAR studies .
Q. How can contradictions in pharmacological data (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer: Standardize assay conditions (e.g., ATP concentration for kinase assays) and validate cell line specificity. Use meta-analysis to identify confounding variables (e.g., serum protein binding). Cross-correlate in vitro data with in vivo pharmacokinetic profiles (e.g., plasma half-life, tissue distribution) .
Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?
Methodological Answer: Employ Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or capillary electrophoresis with cyclodextrin additives. For regioisomers, optimize HPLC gradients using C18 columns and ion-pairing agents (e.g., TFA) to resolve thienopyrimidine-thiadiazole hybrids .
Experimental Design and Data Analysis
Q. How should researchers design dose-response studies to minimize false positives/negatives?
Methodological Answer: Implement Hill slope analysis with ≥10 concentration points spanning 3–4 log units. Include positive/negative controls (e.g., staurosporine for kinase inhibition) and validate with replicate-independent experiments (n ≥ 3). Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ .
Q. What statistical methods are recommended for analyzing high-throughput screening (HTS) data?
Methodological Answer: Apply Z-score normalization to account for plate-to-plate variability and false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to mitigate Type I errors. Use machine learning classifiers (e.g., Random Forest) to prioritize hits based on structural fingerprints .
Mechanistic and Kinetic Studies
Q. How can the compound’s metabolic pathway be elucidated to identify potential toxicophores?
Methodological Answer: Perform in vitro microsomal assays (human liver microsomes + NADPH) and analyze metabolites via LC-MS/MS . Compare fragmentation patterns with synthetic standards. Use CYP450 inhibition assays to identify isoform-specific interactions .
Q. What kinetic models are appropriate for studying its enzyme inhibition mechanism?
Methodological Answer: Use Michaelis-Menten kinetics with varying substrate/inhibitor concentrations. Distinguish competitive vs. non-competitive inhibition via Lineweaver-Burk plots. For time-dependent inhibition, apply Kitz-Wilson analysis to calculate kinact/KI.
Safety and Handling in Academic Settings
Q. What precautions are necessary when handling this compound in laboratory settings?
Methodological Answer: Use fume hoods and PPE (nitrile gloves, lab coat) to avoid dermal exposure. Store desiccated at –20°C under inert gas (N₂/Ar). Monitor air quality with FT-IR gas analyzers for accidental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
